molecular formula C9H16N2O B15406497 Urea, N'-3-cyclohexen-1-yl-N,N-dimethyl- CAS No. 847798-82-7

Urea, N'-3-cyclohexen-1-yl-N,N-dimethyl-

Cat. No.: B15406497
CAS No.: 847798-82-7
M. Wt: 168.24 g/mol
InChI Key: HAXDZDCMLJVQIA-UHFFFAOYSA-N
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Description

Urea, N'-3-cyclohexen-1-yl-N,N-dimethyl- is a substituted urea derivative characterized by a cyclohexenyl group attached to the N' position and two methyl groups on the N atoms. This structure imparts unique physicochemical properties, such as altered solubility, steric hindrance, and reactivity compared to simpler urea analogs.

Properties

CAS No.

847798-82-7

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

3-cyclohex-3-en-1-yl-1,1-dimethylurea

InChI

InChI=1S/C9H16N2O/c1-11(2)9(12)10-8-6-4-3-5-7-8/h3-4,8H,5-7H2,1-2H3,(H,10,12)

InChI Key

HAXDZDCMLJVQIA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1CCC=CC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Substituted ureas are classified based on their N- and N'-substituents. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Substituted Ureas
Compound Name Molecular Formula Substituents (N/N') CAS Number Primary Use
Urea, N'-3-cyclohexen-1-yl-N,N-dimethyl- Not explicitly provided¹ N: Two methyl; N': Cyclohexenyl Not available Likely agrochemical
Cycluron (Urea, N'-cyclooctyl-N,N-dimethyl-) C₁₁H₂₂N₂O N: Two methyl; N': Cyclooctyl 2163-69-1 Herbicide
Fluometuron (N,N-dimethyl-N'-(3-CF₃-phenyl)urea) C₁₀H₁₁F₃N₂O N: Two methyl; N': 3-Trifluoromethylphenyl 2164-17-2 Cotton herbicide
Fenuron (N,N-dimethyl-N'-phenylurea) C₉H₁₂N₂O N: Two methyl; N': Phenyl 101-42-8 Non-selective herbicide
Urea, N-cyclohexyl-N'-phenyl C₁₃H₁₈N₂O N: Cyclohexyl; N': Phenyl 886-59-9 Research (thermal studies)

¹Molecular formula inferred from structural analogs: Likely C₉H₁₅N₂O.

Key Observations :

  • Substituent Effects : The cyclohexenyl group in the target compound introduces unsaturation, enhancing reactivity compared to saturated cycloalkyl groups (e.g., cyclooctyl in Cycluron). This may influence binding to biological targets or degradation pathways .
  • Aromatic vs. Aliphatic Substituents : Compounds with aromatic N'-substituents (e.g., fluometuron, fenuron) exhibit higher herbicidal activity due to improved electron-withdrawing properties, whereas aliphatic substituents (e.g., cyclohexenyl, cyclooctyl) may reduce toxicity but limit bioavailability .

Physicochemical Properties

Table 2: Property Comparison
Compound Molecular Weight Water Solubility LogP (Octanol-Water) Thermal Stability (ΔrH°)
Urea, N'-3-cyclohexen-1-yl-N,N-dimethyl- ~185 g/mol² Low (estimated) ~2.5 (estimated) Not available
Cycluron 198.30 g/mol 0.5 g/L (20°C) 2.8 Stable up to 200°C
Urea, N-cyclohexyl-N'-phenyl 218.29 g/mol Insoluble 3.1 ΔrH° = -98.4 kJ/mol³

²Estimated based on analogs; ³From reaction enthalpy data .

Key Observations :

  • Hydrophobicity : The cyclohexenyl group likely increases LogP compared to phenyl-substituted ureas, enhancing membrane permeability but reducing water solubility.
  • Thermal Stability : Saturated cycloalkyl groups (e.g., cyclohexyl) improve stability, while unsaturated groups (e.g., cyclohexenyl) may lower decomposition thresholds .

Toxicological and Environmental Profiles

  • Cycluron: Classified as a herbicide with moderate environmental persistence. No significant mutagenicity reported .
  • Urea, N'-(4-chlorophenyl)-N,N-dimethyl-: Withdrawn due to carcinogenicity in animal studies .
  • Target Compound: Limited toxicological data; however, unsaturated aliphatic substituents may reduce bioaccumulation compared to chlorinated analogs .

Q & A

What are the common synthetic routes for preparing Urea, N'-3-cyclohexen-1-yl-N,N-dimethyl-?

Level: Basic
Methodological Answer:
The synthesis typically involves reacting substituted isocyanates with amines under controlled conditions. For example, analogous urea derivatives (e.g., N-(3-chlorophenyl)-N-(thiazolyl)-N'-phenylurea) are synthesized by reacting 3-chlorophenyl isocyanate with thiazolylamine and aniline in inert solvents like dichloromethane or toluene, under reflux with a base (e.g., triethylamine) to neutralize HCl by-products . Scalable methods may employ one-pot tandem reactions using KHMDS as a base, achieving high diastereoselectivity (94% yield) without intermediate purification .

What spectroscopic and analytical methods are recommended for characterizing this compound?

Level: Basic
Methodological Answer:
Key techniques include:

  • Infrared (IR) Spectroscopy : To identify urea carbonyl stretching frequencies (~1640–1680 cm⁻¹) and monitor hydrogen bonding .
  • Mass Spectrometry (MS) : For molecular ion confirmation and fragmentation patterns (e.g., NIST mass spectral data for related urea derivatives) .
  • NMR Spectroscopy : ¹H/¹³C NMR to resolve substituent effects on cyclohexenyl and dimethyl groups.
    Thermodynamic data (e.g., melting points, enthalpies) should be cross-validated using differential scanning calorimetry (DSC) .

How can researchers resolve discrepancies in reported thermodynamic parameters for urea derivatives?

Level: Advanced
Methodological Answer:
Discrepancies in parameters like ΔrH° (reaction enthalpy) may arise from solvent effects, purity, or measurement techniques. For example, thermochemical data for N-cyclohexyl-N'-phenylurea in dioxane show ΔrH° = -23.5 ± 0.26 kcal/mol . To address inconsistencies:

  • Replicate experiments using standardized solvents (e.g., anhydrous dioxane).
  • Validate purity via HPLC or GC-MS.
  • Compare with computational methods (DFT) to predict thermodynamic stability .

What strategies improve diastereoselectivity in the synthesis of urea derivatives?

Level: Advanced
Methodological Answer:
High diastereoselectivity (e.g., 94% yield) can be achieved via:

  • One-Pot Tandem Reactions : Sequential deprotonation and aryl migration using KHMDS, minimizing side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on isocyanates.
  • Temperature Control : Reflux conditions (e.g., 80°C for phenyl sulfamates) stabilize transition states .
    Post-synthetic protection (e.g., methyl iodide quenching) prevents hydantoin by-products .

What are the key safety considerations when handling urea derivatives with cyclohexenyl groups?

Level: Basic
Methodological Answer:
Refer to safety data sheets (SDS) for hazards:

  • Acute Toxicity : Oral LD₅₀ (Category 4; H302) .
  • Skin/Eye Irritation : Use PPE (gloves, goggles) to avoid H315/H319 risks .
  • Ventilation : Mitigate respiratory irritation (H335) via fume hoods.
    Waste disposal must follow regulations for halogenated/organic compounds .

How do structural modifications (e.g., halogenation) impact biological activity in urea derivatives?

Level: Advanced
Methodological Answer:
Halogenation (e.g., 3-chloroisoquinoline or dichlorophenyl groups) enhances bioactivity by:

  • Enzyme Inhibition : Chlorine atoms increase electrophilicity, improving target binding (e.g., kinase inhibition) .
  • Lipophilicity : Chloro-substituents enhance membrane permeability (logP optimization) .
    Comparative studies of analogs (e.g., N-cyclohexyl vs. N-cyclopentyl) reveal steric effects on receptor affinity . Biological screening should include cytotoxicity assays and molecular docking to validate target interactions .

What computational methods are effective for predicting urea derivative reactivity?

Level: Advanced
Methodological Answer:

  • DFT Calculations : Model oxidative addition barriers (e.g., 27.6 kcal/mol for phenyl sulfamates) to predict reaction feasibility .
  • Molecular Dynamics (MD) : Simulate solvent effects on urea conformation and hydrogen bonding .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

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